![molecular formula C22H23Cl2N3O4S B6507095 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride CAS No. 1215366-85-0](/img/structure/B6507095.png)
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
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Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H23Cl2N3O4S and its molecular weight is 496.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.0786328 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound combines a benzothiazole moiety with a morpholine ring, suggesting diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by:
- Benzothiazole ring : Known for its role in various biological activities.
- Morpholine ring : Implicated in enhancing solubility and bioactivity.
- Dihydro-benzodioxine : Contributes to the compound's stability and reactivity.
Molecular Formula
Molecular Weight
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole component can modulate enzyme activity or receptor interactions, while the morpholine and dioxine components may enhance binding affinity and selectivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine have demonstrated:
- Inhibition of cell proliferation : IC50 values in various cancer cell lines (e.g., MCF-7 breast cancer cells) ranged from 15 to 30 μM.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 25 |
PC-3 | 21 |
HeLa | 28 |
These results suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several pathogens. Studies indicate:
- Broad-spectrum antibacterial activity : Effective against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 μg/mL.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antifungal and Antiparasitic Activity
In vitro assays have also shown promising antifungal and antiparasitic effects. The compound was tested against various fungal strains and protozoan parasites:
Organism | Activity |
---|---|
Candida albicans | Inhibitory |
Plasmodium falciparum | Moderate activity |
Case Studies
A notable case study involved the synthesis of related benzothiazole derivatives which were screened for their biological activities. One derivative exhibited:
- Antitumor properties with GI50 values indicating strong efficacy against multiple cancer cell lines.
Additionally, compounds with similar structural features showed significant inhibition of bacterial DNA gyrase and topoisomerase IV, indicating a mechanism that could be exploited for antibiotic development.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S.ClH/c23-16-2-1-3-19-20(16)24-22(31-19)26(7-6-25-8-10-28-11-9-25)21(27)15-4-5-17-18(14-15)30-13-12-29-17;/h1-5,14H,6-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIFOYEOPOYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=C(C=C4)OCCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.